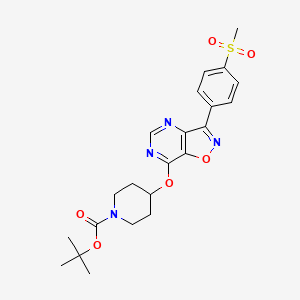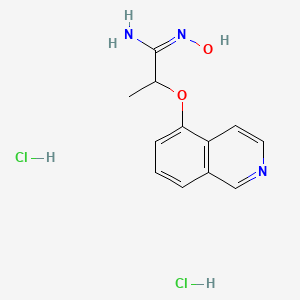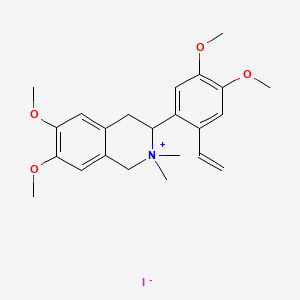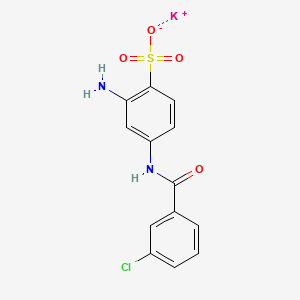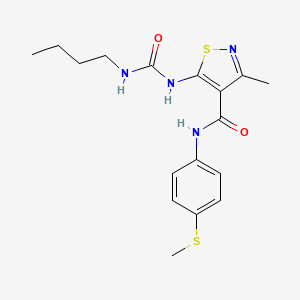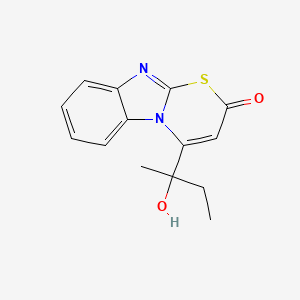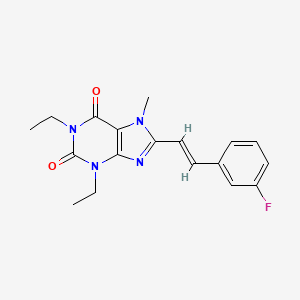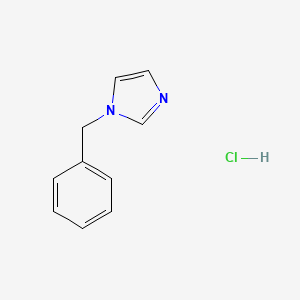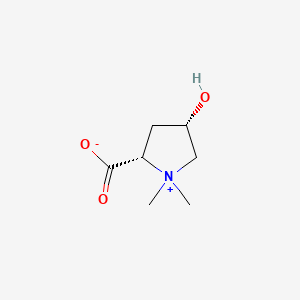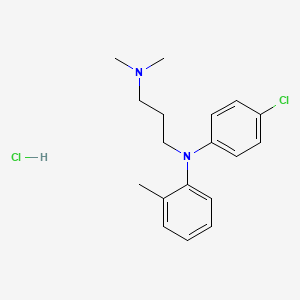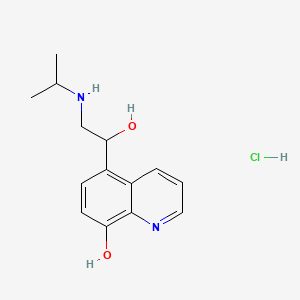
Quinterenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinterenol hydrochloride is a substituted 8-hydroxyquinoline derivative patented by Pfizer, Chas., and Co., Inc. It is primarily known for its role as a bronchodilator and acts as a beta-adrenergic agonist . This compound has shown significant potential in increasing the ventricular rate in experimental animals .
Vorbereitungsmethoden
The synthesis of quinoline derivatives, including quinterenol hydrochloride, has seen various advancements. One notable method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . This method has been highlighted for its efficiency and high yield. Industrial production methods often employ green and sustainable chemical processes, such as solvent-free reactions, the use of ionic liquids, and photocatalytic synthesis .
Analyse Chemischer Reaktionen
Quinterenol hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often uses reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinterenol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives.
Biology: Its role as a beta-adrenergic agonist makes it valuable in studying cardiovascular and respiratory systems.
Wirkmechanismus
Quinterenol hydrochloride exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and an increase in heart rate and cardiac output . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Quinterenol hydrochloride can be compared with other beta-adrenergic agonists such as isoproterenol and salbutamol. While isoproterenol is known for its rapid onset of action, this compound has a longer duration of action . Salbutamol, on the other hand, is more selective for beta-2 adrenergic receptors, making it more effective for bronchodilation with fewer cardiac side effects .
Similar Compounds
- Isoproterenol
- Salbutamol
- Terbutaline
- Metaproterenol
This compound stands out due to its balanced activity on both beta-1 and beta-2 receptors, making it versatile for both cardiac and respiratory applications .
Eigenschaften
CAS-Nummer |
28418-28-2 |
|---|---|
Molekularformel |
C14H19ClN2O2 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;/h3-7,9,13,16-18H,8H2,1-2H3;1H |
InChI-Schlüssel |
ZXJJXRFJIDRFPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


